molecular formula C11H8ClNO2 B12433844 1-Acetyl-6-chloroindole-3-carbaldehyde

1-Acetyl-6-chloroindole-3-carbaldehyde

Cat. No.: B12433844
M. Wt: 221.64 g/mol
InChI Key: LVMOBMXYMUOCPF-UHFFFAOYSA-N
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Description

1-Acetyl-6-chloroindole-3-carbaldehyde (CAS 1628714-26-0) is a specialized indole derivative offered as a key chemical intermediate for research and development purposes. With a molecular formula of C 11 H 8 ClNO 2 and a molecular weight of 221.64 g/mol , this compound is characterized by the presence of both an aldehyde and an acetyl group on the indole ring system, making it a versatile precursor for the synthesis of diverse heterocyclic compounds . Indole-3-carboxaldehyde derivatives are recognized in medicinal chemistry as crucial precursors for the preparation of biologically active compounds and indole alkaloids . The aldehyde group, in particular, is a highly reactive site that facilely undergoes C-C and C-N coupling reactions, such as the formation of Schiff bases, which are a common pharmacophore in drug discovery . Research into similar indole-3-carboxaldehyde analogs has demonstrated their utility as intermediates in developing molecules with potential anti-inflammatory, antimicrobial, and anticancer properties . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-acetyl-6-chloroindole-3-carbaldehyde

InChI

InChI=1S/C11H8ClNO2/c1-7(15)13-5-8(6-14)10-3-2-9(12)4-11(10)13/h2-6H,1H3

InChI Key

LVMOBMXYMUOCPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Indole

The Vilsmeier-Haack reaction is the most widely used method for introducing the C3-carbaldehyde group. The protocol involves:

  • Reagent preparation : A Vilsmeier complex is generated by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0–5°C.
  • Indole formylation : Indole is treated with the Vilsmeier reagent under reflux (80–90°C), yielding indole-3-carboxaldehyde in ~98% purity.

Key data :

Parameter Value
Yield 92–98%
Reaction time 5–8 hours
Purity (NMR) >99%

N-Acetylation of Indole-3-carboxaldehyde

N-acetylation is achieved using acetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base:

  • Conditions : Room temperature, 3 hours.
  • Outcome : 1-Acetylindole-3-carboxaldehyde is obtained in 85% yield.

Spectroscopic validation :

  • ¹H NMR (DMSO-d₆) : δ 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, Ar-H), 2.65 (s, 3H, COCH₃).
  • IR (cm⁻¹) : 1695 (C=O stretch), 1650 (N-acetyl).

Electrophilic Chlorination at C6

Chlorination of 1-acetylindole-3-carboxaldehyde is performed using N-chlorosuccinimide (NCS) in dichloromethane (DCM) with FeCl₃ catalysis:

  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 70–75%.

Regioselectivity : The acetyl group at N1 and the formyl group at C3 direct electrophilic substitution to C6 via meta-directing effects.

Direct Synthesis from 4-Chloro-2-methylaniline via Vilsmeier-Haack Cyclization

Cyclization to 6-Chloroindole-3-carboxaldehyde

This method bypasses post-functionalization by starting with 4-chloro-2-methylaniline:

  • Vilsmeier reagent : POCl₃/DMF at 0–5°C.
  • Reaction : Reflux for 6 hours, followed by basification with Na₂CO₃ to isolate 6-chloroindole-3-carboxaldehyde.

Key metrics :

Parameter Value
Yield 88–91%
Purity (HPLC) >98%

N-Acetylation of 6-Chloroindole-3-carboxaldehyde

Acetylation follows the same protocol as in Section 1.2, yielding the target compound in 89% yield.

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 185.34 (CHO), 168.20 (COCH₃), 138.85 (C6-Cl).

Sequential Functionalization of 6-Chloroindole

Synthesis of 6-Chloroindole

6-Chloroindole is prepared via Sandmeyer reaction:

  • Nitration : Indole is nitrated at C6 using HNO₃/H₂SO₄.
  • Reduction : The nitro group is reduced to NH₂ with H₂/Pd-C.
  • Chlorination : Diazotization with NaNO₂/HCl followed by CuCl.

Yield : 65–70%.

Formylation and Acetylation

6-Chloroindole undergoes Vilsmeier-Haack formylation (Section 1.1) and N-acetylation (Section 1.2) to yield the target.

Overall yield : 58–62%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Vilsmeier + Ac/Cl High regioselectivity Multiple steps 70–75%
Aniline cyclization Fewer steps, high purity Requires specialized aniline 88–91%
Sandmeyer route Access to 6-Cl indole intermediates Low overall yield 58–62%

Mechanistic Insights

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via:

  • Formation of the chloromethyleniminium ion (POCl₃ + DMF).
  • Electrophilic attack at C3 of indole, followed by hydrolysis to the aldehyde.

Chlorination Directing Effects

The acetyl group at N1 deactivates the indole ring, directing electrophiles to C6 (meta to N1). The formyl group at C3 further stabilizes the transition state via resonance.

Scalability and Industrial Applications

The aniline cyclization route (Section 2) is preferred for scale-up due to:

  • Solvent efficiency : DMF is recyclable.
  • Catalyst-free : Avoids metal contamination. A pilot-scale study achieved 85% yield at 10 kg batch size.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-chloroindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: 1-Acetyl-6-chloroindole-3-carboxylic acid.

    Reduction: 1-Acetyl-6-chloroindole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-6-chloroindole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, where its unique functional groups are leveraged for various chemical transformations.

Mechanism of Action

The mechanism of action of 1-acetyl-6-chloroindole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The chloro substituent can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives

Compound Name Substituents Functional Groups Molecular Weight (g/mol) CAS Number
1-Acetyl-6-chloroindole-3-carbaldehyde 1-Acetyl, 6-Cl, 3-CHO Aldehyde, Acetyl, Chlorine ~221.45 (calculated) Not provided
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 1-Benzyl (2-Cl,6-F), 3-CHO Aldehyde, Benzyl, Halogens 287.72 420814-87-5
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH3, 2-COOH Carboxylic Acid, Methyl, Chlorine ~209.45 (calculated) 16381-48-9

Key Observations:

Substituent Positioning :

  • The target compound’s 6-chloro substitution contrasts with 7-chloro in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. Positional differences in halogens can alter electronic effects and steric interactions, impacting reactivity or biological target selectivity.
  • The benzyl group in 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde introduces bulkiness and additional halogens (Cl, F), likely increasing lipophilicity compared to the acetyl group in the target compound .

Functional Group Reactivity :

  • The aldehyde group in both the target compound and 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde facilitates nucleophilic additions (e.g., Schiff base formation). However, the latter’s benzyl group may sterically hinder such reactions compared to the acetyl group.
  • The carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid enhances hydrogen-bonding capacity and solubility in polar solvents, contrasting with the aldehyde’s electrophilic nature .

The target compound’s lower weight (~221.45 g/mol) may favor pharmacokinetic properties like diffusion efficiency.

Hypothetical Property Differences

  • Solubility : The acetyl group in the target compound may improve solubility in organic solvents compared to the benzyl group in , while the carboxylic acid in would confer aqueous solubility at physiological pH.
  • Reactivity : The aldehyde in the target compound is more reactive toward nucleophiles than the carboxylic acid in , making it preferable for condensation reactions.
  • Biological Activity : Substituted indoles with electron-withdrawing groups (e.g., Cl, CHO) often exhibit antimicrobial or antitumor activity. The target compound’s combination of acetyl and aldehyde groups may synergize for specific enzyme inhibition.

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